

Comparative Analysis of Off-Target Kinase Inhibition: DS-1001b vs. Ivosidenib

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DS-1001b	
Cat. No.:	B15142903	Get Quote

A detailed review for researchers and drug development professionals on the selectivity of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.

Introduction

DS-1001b and ivosidenib are targeted therapeutic agents developed to inhibit the mutated form of isocitrate dehydrogenase 1 (IDH1), a key enzyme in cellular metabolism.[1][2] Mutations in IDH1, particularly at the R132 locus, lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in the pathogenesis of various cancers, including gliomas and acute myeloid leukemia (AML).[1][3] Both **DS-1001b** and ivosidenib are designed as selective inhibitors of this mutant enzyme.[2][4]

While their primary target is a metabolic enzyme rather than a protein kinase, understanding the broader selectivity profile, including any potential off-target kinase activity, is critical for a comprehensive assessment of their therapeutic window and potential side effects. This guide provides a comparative overview of the available information on the off-target kinase inhibition profiles of **DS-1001b** and ivosidenib.

Based on publicly available data, comprehensive head-to-head kinome-wide profiling for **DS-1001b** and ivosidenib has not been published. Both compounds are reported to be highly selective for their intended target, the mutant IDH1 enzyme.[5][6] However, research into the broader class of IDH1 inhibitors suggests that off-target interactions with kinases are theoretically possible and have been observed with other molecules in this class.[7][8]





Comparison of Off-Target Kinase Inhibition Profile

There is a notable lack of specific quantitative data in the public domain detailing the off-target kinase inhibition profiles for either **DS-1001b** or ivosidenib. The primary focus of published research has been on their high selectivity for mutant IDH1 over wild-type IDH1 and the related IDH2 enzymes.[6]

One study investigating novel IDH1 inhibitors did find that certain compounds of this class exhibited inhibitory activity against several non-receptor tyrosine kinases, including ABL1 and Bruton's tyrosine kinase (BTK).[8] This suggests a potential for some structural scaffolds of IDH1 inhibitors to interact with kinase ATP-binding sites. However, this study did not include **DS-1001b** or ivosidenib in its kinase activity assays.

Given the absence of specific data, the following table reflects the current state of publicly available information.

Feature	DS-1001b	Ivosidenib
Primary Target	Mutant Isocitrate Dehydrogenase 1 (IDH1)[1][4]	Mutant Isocitrate Dehydrogenase 1 (IDH1)[2]
Off-Target Kinase Data	No specific kinome-wide inhibition data found in public literature. Reported as a selective mutant IDH1 inhibitor. [5]	No specific kinome-wide inhibition data found in public literature. Reported as a highly selective inhibitor of mutant IDH1.[6]
Potential Off-Target Class Effects	Studies on other IDH1 inhibitors suggest a possibility of interaction with non-receptor tyrosine kinases like ABL1 and BTK, though this has not been demonstrated for DS-1001b.[8]	While highly selective, resistance mechanisms to ivosidenib have been linked to mutations in receptor tyrosine kinase (RTK) pathway genes, an indirect association with kinase signaling.[3]

Signaling Pathway and Experimental Workflow







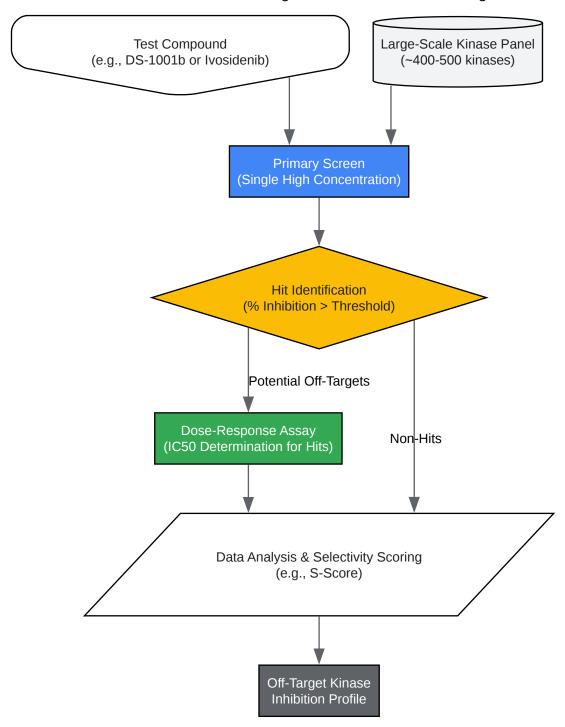
To understand the context of these drugs' actions and how their selectivity would be tested, the following diagrams illustrate the primary signaling pathway they inhibit and a general workflow for assessing off-target kinase inhibition.



Mutant IDH1 Signaling Pathway Cancer Cell with IDH1 Mutation Normal Cell Metabolism α -Ketoglutarate Isocitrate DS-1001b (a-KG) Substrate \$ubstrate Mutant IDH1 ⊃roduct Neomorphic Activity Oncometabolite α-Ketoglutarate D-2-Hydroxyglutarate (a-KG) (D-2-HG) **Epigenetic Dysregulation** (Histone/DNA Hypermethylation) Block in Cell Differentiation Oncogenesis



General Workflow for Off-Target Kinase Inhibition Profiling



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Off-Target Kinase Inhibition: DS-1001b vs. Ivosidenib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142903#off-target-kinase-inhibition-profile-of-ds-1001b-vs-ivosidenib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com